![molecular formula C29H29N5O2S B3012296 N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034302-88-8](/img/no-structure.png)

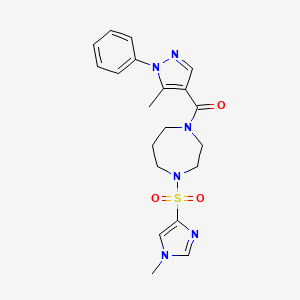

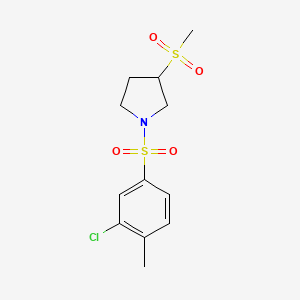

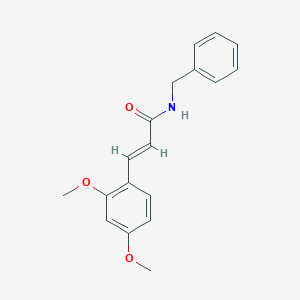

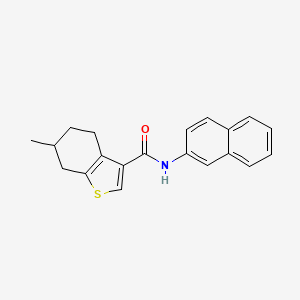

N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

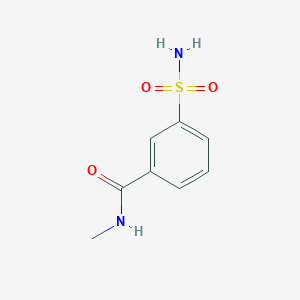

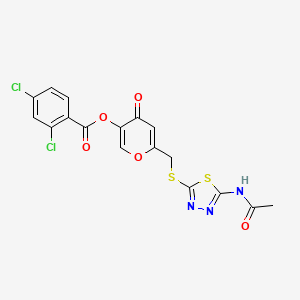

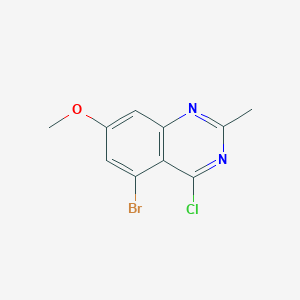

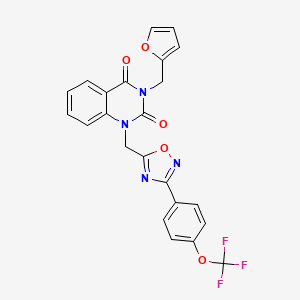

The compound is a derivative of quinazoline, a bicyclic aromatic heterocyclic compound. It is characterized by the presence of a triazoloquinazoline core, which is a fused structure combining the quinazoline moiety with a 1,2,4-triazole ring. The compound also features various substituents, including an isopropyl group, a carboxamide moiety, and thioether linkages with methylbenzyl groups. This complex structure suggests potential biological activity, which is a common trait among quinazoline derivatives.

Synthesis Analysis

The synthesis of related quinazoline derivatives typically involves multi-step reactions starting from simpler precursors. For instance, the synthesis of imidazo[2',1':5,1]1,2,4-triazolo[4,3-c]quinazolines involves the reaction of 3-amino-1,2,4-triazolo[4,3-c]quinazolines with ethyl 2-chloroacetoacetate, followed by hydrazinolysis and subsequent reactions with alkyl isothiocyanates to yield thiosemicarbazide derivatives . These derivatives can then be cyclized to form the desired quinazoline structures. Although the exact synthesis of the compound is not detailed, it is likely to follow a similar complex synthetic route involving the formation of a triazoloquinazoline core and subsequent functionalization with appropriate substituents.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be confirmed using techniques such as single-crystal X-ray diffraction analysis. This method allows for the precise determination of the three-dimensional arrangement of atoms within a crystal and can confirm the presence of specific moieties, such as the 1,2,4-triazolo[4,3-a]pyridine moiety observed in some quinazoline thioether derivatives . The molecular structure is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions due to their reactive sites. The thioether linkage, for example, can participate in oxidation-reduction reactions, while the carboxamide moiety can engage in hydrolysis or condensation reactions. The triazoloquinazoline core itself may undergo electrophilic or nucleophilic substitution reactions depending on the nature of the substituents and reaction conditions. These reactions can be exploited to further modify the compound or to study its stability and reactivity under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. Factors such as hydrophilicity, molecular weight, and the presence of specific functional groups can affect properties like solubility, melting point, and reactivity. For example, compound 6b from the second paper was noted for its high hydrophilicity and low molecular weight, which contributed to its biological activity . These properties are essential for the compound's potential use as a pharmaceutical or agricultural agent, as they determine how the compound behaves in biological systems or the environment.

Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

Analgesic Activity : Research has identified compounds with the quinazoline moiety as having significant analgesic properties. The study conducted by Saad et al. (2011) synthesized various pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety and evaluated them for analgesic activity, demonstrating the potential therapeutic applications of such structures (Saad, Osman, & Moustafa, 2011).

Electrophilic Reactivity : Fathalla et al. (2000) studied the reactivity of a model compound, highlighting the regioselectivity towards different electrophiles, which is crucial for understanding the chemical behavior and potential for further functionalization of quinazoline derivatives (Fathalla, Čajan, & Pazdera, 2000).

Antimicrobial Agents : A novel series of triazoloquinazoline derivatives have shown promising antimicrobial activities against various pathogens. The study by Pokhodylo et al. (2021) synthesized and evaluated these compounds, indicating their potential as antimicrobial agents (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).

Inotropic Evaluation : The inotropic effects of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides were investigated, demonstrating the potential for cardiovascular therapeutic applications. This highlights the importance of the triazoloquinazoline core in developing drugs with specific biological activities (Liu, Yu, Quan, Cui, & Piao, 2009).

Antioxidant and Antibacterial Activity : Gadhave and Kuchekar (2020) synthesized a series of benzothiazole-based triazoloquinazoline derivatives, showing significant antioxidant and antibacterial activities. This study underscores the versatility of the triazoloquinazoline scaffold in generating compounds with diverse biological activities (Gadhave & Kuchekar, 2020).

Propiedades

Número CAS |

2034302-88-8 |

|---|---|

Fórmula molecular |

C29H29N5O2S |

Peso molecular |

511.64 |

Nombre IUPAC |

4-[(4-methylphenyl)methyl]-1-[(3-methylphenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C29H29N5O2S/c1-18(2)30-26(35)23-12-13-24-25(15-23)34-28(33(27(24)36)16-21-10-8-19(3)9-11-21)31-32-29(34)37-17-22-7-5-6-20(4)14-22/h5-15,18H,16-17H2,1-4H3,(H,30,35) |

SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N4C2=NN=C4SCC5=CC=CC(=C5)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-methoxypyridin-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B3012215.png)

![(4-((3-Methylbenzyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3012217.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B3012225.png)

![N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide](/img/structure/B3012227.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012229.png)